molecular formula C11H16F2N2 B13195302 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole

1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole

Cat. No.: B13195302
M. Wt: 214.25 g/mol
InChI Key: WGZVQSQZTDCMLJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclohexyl group and a difluoroethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole typically involves the reaction of cyclohexyl hydrazine with 1,1-difluoroethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and selectivity. The scalability of the synthesis process is crucial for large-scale production, and various purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydropyrazoles.

    Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazoles.

Scientific Research Applications

1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a difluoroethyl group.

    1-Cyclohexyl-3-ethyl-1H-pyrazole: Contains an ethyl group instead of a difluoroethyl group.

    1-Cyclohexyl-3-(trifluoromethyl)-1H-pyrazole: Features a trifluoromethyl group instead of a difluoroethyl group.

Uniqueness

1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. The difluoroethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16F2N2

Molecular Weight

214.25 g/mol

IUPAC Name

1-cyclohexyl-3-(1,1-difluoroethyl)pyrazole

InChI

InChI=1S/C11H16F2N2/c1-11(12,13)10-7-8-15(14-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

WGZVQSQZTDCMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C2CCCCC2)(F)F

Origin of Product

United States

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